4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the tetrahydroisoquinoline family This family of compounds is known for its diverse biological activities and is found in various natural products
Biochemical Analysis
Biochemical Properties
4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses (50–100 mg/kg) have been found to produce some damage to dopaminergic neurons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . This reaction can be optimized using different catalysts and solvents to improve yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve multicomponent reactions that enhance atom economy and product yield . These methods often utilize environmentally friendly reagents and conditions to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products
Scientific Research Applications
4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter function and neuroprotection.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) activity, which plays a crucial role in neurotransmitter metabolism . Additionally, the compound exhibits neuroprotective properties by scavenging free radicals and antagonizing the glutamatergic system .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antiaddictive properties.
1,2,3,4-Tetrahydroisoquinoline: The simplest member of the tetrahydroisoquinoline family, found in various natural products.
Uniqueness
4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride stands out due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-6-11-7-9-4-2-3-5-10(8)9;/h2-5,8,11H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIBBSJVOAXLOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=CC=CC=C12.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548080 | |
Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111661-47-3 | |
Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70548080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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